Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate
Overview
Description
Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the Boc-protected product .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow technology allows for better control over reaction conditions and improved product yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate involves the protection of amino groups through the formation of a Boc-carbamate. The Boc group is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). The deprotection process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acids
- tert-Butyloxycarbonyl derivatives of amino acids
Uniqueness
Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate is unique due to its specific structure, which includes a cyclohexane ring and a Boc-protected amino group. This combination provides stability and versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-13(10(16)18-4)7-5-9(15)6-8-13/h5-8H2,1-4H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANDWIFYKYTEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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